4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride

Catalog No.
S6647590
CAS No.
909252-77-3
M.F
C13H18Cl2N2O
M. Wt
289.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride...

CAS Number

909252-77-3

Product Name

4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride;hydrochloride

Molecular Formula

C13H18Cl2N2O

Molecular Weight

289.20 g/mol

InChI

InChI=1S/C13H17ClN2O.ClH/c1-15-6-8-16(9-7-15)10-11-2-4-12(5-3-11)13(14)17;/h2-5H,6-10H2,1H3;1H

InChI Key

CMSNTTRESWSMSB-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)Cl.Cl

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)Cl.Cl

4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride, also known as 4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride, is a chemical compound with the molecular formula C₁₃H₁₈Cl₂N₂O. It is primarily recognized as an intermediate in the synthesis of Imatinib, a well-known tyrosine kinase inhibitor used in the treatment of certain types of cancer, particularly chronic myelogenous leukemia and gastrointestinal stromal tumors. The compound features a benzoyl chloride moiety linked to a 4-methylpiperazine group, which contributes to its biological activity and chemical reactivity .

Organic chlorides like MPCBH can be corrosive and react with moisture to release hydrochloric acid fumes. It's likely that MPCBH poses similar hazards:

  • Skin and eye irritation: Contact with the compound can irritate or damage skin and eyes [].
  • Respiratory irritation: Inhalation may irritate the respiratory tract [].
Typical of acyl chlorides:

  • Nucleophilic Acyl Substitution: The compound can react with nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
  • Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.
  • Formation of Salts: When reacted with bases, it can form salts by neutralizing the hydrochloric acid .

The primary biological significance of 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride lies in its role as an intermediate in the synthesis of Imatinib. Imatinib acts as a selective inhibitor of BCR-ABL tyrosine kinase, which is crucial in the pathogenesis of chronic myelogenous leukemia. The compound's structure allows it to interact with biological targets effectively, contributing to its pharmacological properties. Additionally, derivatives and analogs of this compound are being explored for their potential therapeutic applications in oncology and other diseases .

The synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride typically involves several steps:

  • Formation of Benzoyl Chloride: Benzoyl chloride is synthesized from benzoic acid and thionyl chloride or phosphorus pentachloride.
  • Methylation of Piperazine: 4-Methylpiperazine is prepared through the alkylation of piperazine with methyl iodide.
  • Coupling Reaction: The benzoyl chloride is then reacted with 4-methylpiperazine under controlled conditions (usually in an inert atmosphere) to yield the desired product.
  • Hydrochloride Salt Formation: The final product can be converted into its dihydrochloride salt by reacting it with hydrochloric acid .

The primary application of 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride is as an intermediate in pharmaceutical synthesis, particularly for producing Imatinib. Its utility extends to research settings where it is used for developing new analogs aimed at enhancing efficacy or reducing side effects associated with existing therapies. Furthermore, due to its structural characteristics, it may also find applications in medicinal chemistry for designing new compounds targeting similar pathways .

Studies on the interactions of 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride focus on its reactivity with various nucleophiles and its role in drug development. It has been shown that modifications to the piperazine ring or benzoyl group can significantly affect biological activity and selectivity towards specific targets. Research continues to explore how changes in molecular structure influence pharmacodynamics and pharmacokinetics, aiming to optimize therapeutic outcomes for cancer treatments .

Several compounds share structural similarities with 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
ImatinibC29H31N7O2SA potent BCR-ABL inhibitor; widely used in cancer therapy.
NilotinibC28H26ClN7O2SAnother BCR-ABL inhibitor; designed to overcome resistance to Imatinib.
DasatinibC22H26ClN7O2SA dual BCR-ABL and SRC family kinase inhibitor; used for resistant cases.

Uniqueness: 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride stands out due to its specific role as an intermediate in synthesizing these larger, more complex molecules while maintaining distinct chemical properties that facilitate further modifications leading to novel therapeutic agents .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

288.0796186 g/mol

Monoisotopic Mass

288.0796186 g/mol

Heavy Atom Count

18

Dates

Modify: 2023-11-23

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